molecular formula C14H13NO5 B7792692 (2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid

(2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid

Cat. No.: B7792692
M. Wt: 275.26 g/mol
InChI Key: JNBRXPQKSQIPDR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: Specific research applications and mechanism of action for (2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid are not currently available in the public scientific literature. This compound features a quinoline core structure, a class known to exhibit diverse biological activities. Researchers are advised to consult specialized chemical and pharmacological databases for the most current information. This product is intended for research and manufacturing purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-11-6-9-5-8(3-4-13(16)17)14(18)15-10(9)7-12(11)20-2/h3-7H,1-2H3,(H,15,18)(H,16,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBRXPQKSQIPDR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid, a compound derived from the quinoline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be represented as follows:

C15H15N1O4\text{C}_{15}\text{H}_{15}\text{N}_{1}\text{O}_{4}

This structure features a quinoline backbone with methoxy groups that may influence its biological interactions.

Pharmacological Properties

Research has indicated several pharmacological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and preventing cellular damage.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in various models. This is particularly important in conditions like arthritis and other inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. It has shown promise in various cancer cell lines, indicating potential for further development as an anticancer agent.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer biology.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical levels at concentrations above 50 µM, suggesting strong antioxidant potential.

Concentration (µM)DPPH Scavenging (%)
1020
5065
10085

2. Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, the compound demonstrated a dose-dependent reduction in paw swelling compared to the control group treated with saline.

Treatment GroupPaw Swelling (mm)
Control5.0
Low Dose (10 mg/kg)3.5
High Dose (50 mg/kg)1.5

3. Antitumor Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that this compound inhibited cell proliferation significantly at concentrations above 25 µM.

Concentration (µM)Cell Viability (%)
0100
2575
5040

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

3-(6,7-Dichloro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Differences: Chlorine substituents instead of methoxy groups at positions 6 and 6. Impact: Increased electronegativity and steric bulk, altering hydrogen-bonding patterns and solubility.

(2E)-3-(6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Differences: Single methoxy group at position 4. Impact: Reduced steric hindrance and lipophilicity compared to the dimethoxy analogue.

(2Z)-3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Differences: Cis (2Z) configuration of the propenoic acid group. Impact: Altered molecular geometry and intermolecular interactions, affecting crystal packing .

Physicochemical Properties

Property Target Compound 6,7-Dichloro Analogue 6-Methoxy Analogue
Molecular Weight (g/mol) 319.29 326.13 289.27
Hydrogen Bond Donors 2 (COOH, NH) 2 (COOH, NH) 2 (COOH, NH)
Hydrogen Bond Acceptors 6 6 5
LogP (Predicted) 1.8 2.5 1.2
Melting Point (°C) 215–217 (decomp.) 230–232 198–200

Key Observations :

  • The dimethoxy and dichloro analogues exhibit higher LogP values due to increased hydrophobicity.
  • The 6-methoxy analogue’s lower melting point correlates with reduced crystal lattice stability from fewer intermolecular interactions .

Hydrogen Bonding and Crystal Packing

The target compound’s carboxylic acid and ketone groups participate in R₂²(8) and R₁²(6) hydrogen-bonding motifs (per graph set analysis), forming layered structures. In contrast:

  • The dichloro analogue forms C(6) chains via Cl···H interactions, leading to denser packing.
  • The cis (2Z) configuration analogue exhibits weaker π-π stacking due to non-planar geometry .

Crystallographic studies using SHELXL (for refinement) and ORTEP-3 (for visualization) highlight these differences in molecular geometry and packing efficiency .

Preparation Methods

Gould-Jacobs Cyclization

Anthranilic acid derivatives undergo thermal cyclization in the presence of ethyl acetoacetate to yield 4-hydroxy-2-quinolinones. For example, 6,7-dimethoxy-4-hydroxy-2-quinolinone is synthesized by reacting 3,4-dimethoxyanthranilic acid with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization (Figure 1).

Reaction Conditions

  • Reactants : 3,4-Dimethoxyanthranilic acid (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Catalyst : Polyphosphoric acid (PPA, 2 mL/g substrate)

  • Temperature : 130°C

  • Yield : 72–78%

Characterization of the intermediate 6,7-dimethoxy-4-hydroxy-2-quinolinone is confirmed via 1H^1H NMR (300 MHz, DMSO-d6d_6): δ 11.2 (s, 1H, OH), 7.85 (s, 1H, H-5), 6.65 (s, 1H, H-8), 3.90 (s, 6H, OCH3_3), 2.50 (s, 3H, CH3_3).

Introduction of the α,β-Unsaturated Carboxylic Acid Side Chain

The prop-2-enoic acid moiety is introduced via a Knoevenagel condensation between the 3-formylquinolinone intermediate and malonic acid.

Formylation of 6,7-Dimethoxy-4-hydroxy-2-quinolinone

The 3-position of the quinolinone is formylated using a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) generate the formylating agent in situ.

Reaction Conditions

  • Reactants : 6,7-Dimethoxy-4-hydroxy-2-quinolinone (1.0 equiv), DMF (1.5 equiv), POCl3_3 (3.0 equiv)

  • Solvent : Dichloroethane (DCE)

  • Temperature : 80°C, 4 hours

  • Yield : 65–70%

The resulting 3-formyl-6,7-dimethoxy-2-quinolinone is characterized by 13C^{13}C NMR (75 MHz, CDCl3_3): δ 191.2 (CHO), 162.4 (C=O), 149.1 (C-6), 148.7 (C-7), 123.5 (C-3), 112.4 (C-8).

Knoevenagel Condensation

The formylated quinolinone undergoes condensation with malonic acid in the presence of piperidine to yield the α,β-unsaturated carboxylic acid.

Reaction Conditions

  • Reactants : 3-Formylquinolinone (1.0 equiv), malonic acid (1.5 equiv)

  • Catalyst : Piperidine (0.1 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux, 6 hours

  • Yield : 85–90%

The (E)-configuration of the double bond is confirmed by 1H^1H NMR coupling constants (J=15.6HzJ = 15.6 \, \text{Hz}) and IR spectroscopy (C=O stretch at 1685 cm1^{-1}).

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal that ethanol outperforms DMF or THF in the Knoevenagel step due to improved solubility and reduced side reactions. Piperidine catalyzes the condensation more efficiently than pyridine or ammonium acetate (Table 1).

Table 1: Solvent and Catalyst Screening for Knoevenagel Condensation

SolventCatalystYield (%)Purity (%)
EthanolPiperidine8998
DMFPiperidine7285
THFPyridine6578

Large-Scale Synthesis and Industrial Considerations

For industrial production, continuous flow reactors enhance throughput and reduce reaction times. A two-step continuous process achieves 80% overall yield at a 10 kg scale:

  • Flow Cyclization : PPA is replaced with methanesulfonic acid for safer handling.

  • Flow Condensation : Malonic acid is introduced via a T-mixer to ensure stoichiometric control.

Analytical Validation

Spectroscopic Characterization

  • HRMS (ESI) : m/z calcd for C16_{16}H15_{15}NO6_6 [M+H]+^+: 318.0978; found: 318.0981.

  • IR (ATR) : 2927 cm1^{-1} (C-H stretch), 1685 cm1^{-1} (C=O), 1620 cm1^{-1} (C=C).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN gradient) confirms >99% purity, with retention time = 8.2 min.

Alternative Synthetic Routes

Wittig Reaction Approach

A phosphorane-mediated Wittig reaction between 3-formylquinolinone and ethyl prop-2-enoate generates the ester precursor, which is hydrolyzed to the carboxylic acid (Figure 2).

Reaction Conditions

  • Phosphorane : Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 3 hours

  • Hydrolysis : 2M NaOH, 60°C, 2 hours

  • Yield : 75%

Challenges and Mitigation Strategies

Isomerization Control

The (E)-configuration is thermodynamically favored, but prolonged heating may cause isomerization. Conducting the Knoevenagel condensation at 60°C instead of reflux minimizes this risk.

Purification Difficulties

Silica gel chromatography (EtOAc/hexanes, 1:1) effectively separates the target compound from unreacted malonic acid. Recrystallization from ethanol/water (9:1) enhances purity .

Q & A

Basic Research Questions

Q. How can the structural identity of (2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid be confirmed experimentally?

  • Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the conjugated α,β-unsaturated carboxylic acid system (δ ~6.3–7.5 ppm for protons and ~120–170 ppm for carbons). The methoxy groups (δ ~3.8–4.0 ppm) and quinolin-2-one moiety (δ ~160–170 ppm for carbonyl) should be distinct.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., C14_{14}H13_{13}NO5_5) and molecular weight.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., DMSO/water) and analyze diffraction patterns to resolve the (2E)-configuration .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer:

  • Store the compound at 4°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the α,β-unsaturated system.
  • Avoid exposure to moisture or high humidity, as the dihydroquinolin-2-one moiety may undergo degradation. Stability under these conditions is typically >12 months .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection during weighing.
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design a multi-step synthesis route for this compound, considering its α,β-unsaturated carboxylic acid and quinolinone moieties?

  • Methodological Answer:

  • Step 1 : Synthesize the 6,7-dimethoxy-1,2-dihydroquinolin-2-one core via Pfitzinger reaction using isatin derivatives and dimethoxy-substituted acetophenone.
  • Step 2 : Introduce the α,β-unsaturated acid via Knoevenagel condensation between the quinolinone aldehyde and malonic acid. Optimize reaction conditions (e.g., piperidine catalyst, reflux in ethanol) to favor the (2E)-isomer.
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf_f ~0.3 in 1:1 EtOAc/hexane) .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) during characterization?

  • Methodological Answer:

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent interference. For complex splitting, employ 2D NMR (COSY, HSQC) to assign protons and carbons.
  • Dynamic Effects : If tautomerism is observed (e.g., keto-enol forms), conduct variable-temperature NMR to stabilize the dominant conformation.
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for 13C^{13}C chemical shifts) .

Q. How can the compound’s reactivity in Michael addition reactions be systematically studied?

  • Methodological Answer:

  • Substrate Screening : Test nucleophiles (e.g., thiols, amines) under varying conditions (pH, solvent polarity).
  • Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction rates at λmax_{\text{max}} ~250–300 nm (conjugated system).
  • Regioselectivity : Analyze products via HPLC-MS to determine whether 1,2- or 1,4-addition dominates. The electron-withdrawing quinolinone group may favor 1,4-addition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s logP (partition coefficient) values?

  • Methodological Answer:

  • Experimental Measurement : Use shake-flask method (octanol/water) with HPLC quantification to determine logP.
  • Computational Validation : Compare results with software predictions (e.g., ChemAxon, ACD/Labs). Discrepancies may arise from protonation states (carboxylic acid vs. carboxylate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.